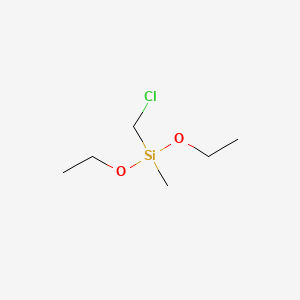

Chloromethylmethyldiethoxysilane

Beschreibung

The exact mass of the compound (Chloromethyl)methyldiethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

chloromethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLBUISUZEUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944763 | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-10-4 | |

| Record name | (Chloromethyl)diethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)diethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chloromethylmethyldiethoxysilane for Advanced Research and Development

This technical guide provides a comprehensive overview of the synthesis of chloromethylmethyldiethoxysilane, a versatile organosilicon compound with significant applications in materials science and as a chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary synthesis pathway, its underlying mechanism, and detailed experimental protocols, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound (CMMDES), with the chemical formula ClCH₂Si(CH₃)(OC₂H₅)₂, is a bifunctional organosilane that has garnered considerable interest in advanced material synthesis.[1][2] Its unique structure, featuring both a reactive chloromethyl group and hydrolyzable ethoxy groups, allows it to act as a crucial coupling agent and a precursor for a variety of silicon-containing polymers and surface modifiers.[2][3][4] The chloromethyl group provides a site for nucleophilic substitution, enabling the grafting of the silane onto organic polymers, while the ethoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds with inorganic substrates. This dual reactivity makes CMMDES an invaluable tool for creating hybrid organic-inorganic materials with enhanced properties.[2]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 2212-10-4[1][5] |

| Molecular Formula | C₆H₁₅ClO₂Si[1] |

| Molecular Weight | 182.72 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.000 g/mL at 25 °C[1][5][6] |

| Boiling Point | ~160-170.5 °C[1][6] |

| Flash Point | ~38-56.9 °C[1][6] |

| Refractive Index | ~1.407 at 25 °C[1] |

The Predominant Synthesis Pathway: A Two-Stage Approach

The most industrially viable and scalable synthesis of this compound is a two-stage process. The first stage involves the formation of the key precursor, chloromethylmethyldichlorosilane. The second stage is the subsequent alcoholysis of this precursor with ethanol to yield the final product.

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of Chloromethylmethyldichlorosilane

The precursor, chloromethylmethyldichlorosilane (ClCH₂Si(CH₃)Cl₂), is not typically produced via the direct process (Müller-Rochow synthesis), which is primarily used for methylchlorosilanes.[7][8] Instead, it is commonly synthesized through the chlorination of a suitable methylchlorosilane, such as dichlorodimethylsilane or trichloro(methyl)silane.

A prevalent method involves the free-radical chlorination of dichlorodimethylsilane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often initiated by a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Reaction: (CH₃)₂SiCl₂ + SO₂Cl₂ → ClCH₂Si(CH₃)Cl₂ + CH₃Cl + SO₂

This reaction is typically carried out under reflux conditions. The choice of initiator and reaction time is critical to optimize the yield of the monochlorinated product and minimize polychlorination.

Stage 2: Ethanolysis of Chloromethylmethyldichlorosilane

The final step in the synthesis is the alcoholysis of chloromethylmethyldichlorosilane with anhydrous ethanol. This reaction is a nucleophilic substitution at the silicon center, where the ethoxy groups from ethanol replace the chlorine atoms bonded to the silicon.[9]

Reaction: ClCH₂Si(CH₃)Cl₂ + 2 C₂H₅OH → ClCH₂Si(CH₃)(OC₂H₅)₂ + 2 HCl

This reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct. The HCl must be neutralized or removed from the reaction mixture to prevent side reactions and drive the reaction to completion.

In-Depth Reaction Mechanism: The Ethanolysis Step

The alcoholysis of chlorosilanes with alcohols is a well-established reaction in organosilicon chemistry. The mechanism proceeds through a nucleophilic substitution at the silicon atom.[10][11]

Caption: Mechanism of ethanolysis of chloromethylmethyldichlorosilane.

Step-by-Step Mechanistic Explanation:

-

Nucleophilic Attack: The oxygen atom of the ethanol molecule, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic silicon atom of the chloromethylmethyldichlorosilane. The silicon atom is electrophilic due to the high electronegativity of the attached chlorine atoms.

-

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate (or transition state). In this state, the silicon atom is bonded to the incoming ethanol molecule, the original methyl and chloromethyl groups, and the two chlorine atoms.

-

Leaving Group Departure: The intermediate is unstable and readily collapses. A chlorine atom, being a good leaving group, departs from the silicon center.

-

Proton Transfer: A proton is lost from the oxygen of the attached ethoxy group, typically transferred to another ethanol molecule or a base present in the reaction mixture, to regenerate a neutral species. This step, along with the departure of the chloride ion, results in the formation of hydrogen chloride.

-

Second Substitution: The process is repeated for the second chlorine atom on the silicon, leading to the final product, this compound.

The reaction is often carried out in the presence of a tertiary amine, such as triethylamine, which acts as an HCl scavenger, neutralizing the byproduct and preventing it from catalyzing unwanted side reactions.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound from chloromethylmethyldichlorosilane.

Materials and Equipment:

-

Chloromethylmethyldichlorosilane (purity > 98%)

-

Anhydrous ethanol

-

Triethylamine (dried over KOH)

-

Anhydrous diethyl ether or toluene (as solvent)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Safety Precautions:

-

Chlorosilanes are corrosive and react violently with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the chlorosilanes.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Charging the Reactor: In the reaction flask, place a solution of chloromethylmethyldichlorosilane in an anhydrous solvent (e.g., diethyl ether or toluene).

-

Preparation of Ethanolysis Reagent: In the dropping funnel, prepare a solution of anhydrous ethanol and triethylamine in the same anhydrous solvent. A slight excess of ethanol and triethylamine (e.g., 2.1 equivalents of each relative to the dichlorosilane) is recommended to ensure complete reaction.

-

Addition of Reagents: Cool the reaction flask in an ice bath to control the initial exothermic reaction. Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution of chloromethylmethyldichlorosilane over a period of 1-2 hours.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. The triethylamine hydrochloride will precipitate as a white solid. Filter the mixture to remove the salt. Wash the salt with a small amount of anhydrous solvent to recover any entrained product.

-

Purification: Combine the filtrate and the washings. Remove the solvent by distillation under atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data Summary

| Parameter | Typical Value/Range |

| Yield (based on chloromethylmethyldichlorosilane) | 85-95% |

| Purity (after distillation) | > 98% |

| Reaction Temperature | 0 °C (initial addition), Reflux (reaction) |

| Reaction Time | 3-6 hours |

| Molar Ratio (Dichlorosilane:Ethanol:Triethylamine) | 1 : 2.1 : 2.1 |

Conclusion

The synthesis of this compound via the ethanolysis of chloromethylmethyldichlorosilane is a robust and efficient method suitable for both laboratory and industrial-scale production. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to strict safety protocols are paramount for achieving high yields of a pure product. This versatile bifunctional silane will undoubtedly continue to be a key building block in the development of new and advanced materials.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. chembk.com [chembk.com]

- 6. Chloromethyl Methyl Diethoxysilane | CAS#:2212-10-4 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

A Deep Dive into the Spectroscopic Signature of Chloromethylmethyldiethoxysilane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Chloromethylmethyldiethoxysilane, a versatile bifunctional organosilane, holds significant promise in materials science and as a linker in drug delivery systems. Its unique structure, featuring both a reactive chloromethyl group and hydrolyzable ethoxysilyl moieties, allows for covalent bonding to a wide range of organic and inorganic substrates. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering a foundational understanding for scientists working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The interpretation of these signals is based on chemical shift (δ), integration, and multiplicity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | Si-CH ₃ | ~0.2 - 0.4 | Singlet | 3H |

| b | Si-CH ₂-Cl | ~2.8 - 3.0 | Singlet | 2H |

| c | O-CH ₂-CH₃ | ~3.7 - 3.9 | Quartet | 4H |

| d | O-CH₂-CH ₃ | ~1.1 - 1.3 | Triplet | 6H |

-

Si-CH₃ (a): The protons of the methyl group directly attached to the silicon atom are expected to appear at the most upfield region (~0.2-0.4 ppm) due to the electropositive nature of silicon. This signal will be a sharp singlet as there are no adjacent protons to couple with.

-

Si-CH₂-Cl (b): The methylene protons of the chloromethyl group are significantly deshielded by the electronegative chlorine atom, resulting in a downfield shift to approximately 2.8-3.0 ppm. This will also be a singlet. For a similar compound, chloro(chloromethyl)dimethylsilane, this peak appears around 2.9 ppm[1].

-

O-CH₂-CH₃ (c): The methylene protons of the two ethoxy groups are deshielded by the adjacent oxygen atom and will appear as a quartet around 3.7-3.9 ppm due to coupling with the neighboring methyl protons.

-

O-CH₂-CH₃ (d): The methyl protons of the ethoxy groups are the most shielded of the ethoxy group protons and will appear as a triplet around 1.1-1.3 ppm, coupled with the adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | Si-C H₃ | ~ -5 to 0 |

| 2 | Si-C H₂-Cl | ~ 25 to 30 |

| 3 | O-C H₂-CH₃ | ~ 58 to 62 |

| 4 | O-CH₂-C H₃ | ~ 17 to 20 |

-

Si-CH₃ (1): The carbon of the methyl group bonded to silicon is expected to be found at a very high field, potentially even below 0 ppm[2].

-

Si-CH₂-Cl (2): The carbon of the chloromethyl group will be shifted downfield due to the effect of the chlorine atom, appearing in the range of 25-30 ppm.

-

O-CH₂-CH₃ (3): The methylene carbon of the ethoxy group, being directly attached to oxygen, will be significantly deshielded and is predicted to be in the 58-62 ppm range[2][3].

-

O-CH₂-CH₃ (4): The terminal methyl carbon of the ethoxy group will be found in the typical aliphatic region, around 17-20 ppm[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions corresponding to Si-O-C, C-H, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2975-2880 | C-H stretch (aliphatic) | Strong |

| 1470-1440 | C-H bend (CH₂) | Medium |

| 1390-1370 | C-H bend (CH₃) | Medium |

| 1100-1000 | Si-O-C stretch | Strong, Broad |

| 800-750 | C-Cl stretch | Strong |

| ~1250 | Si-CH₃ symmetric deformation | Medium |

The most prominent feature in the IR spectrum will be the strong and broad Si-O-C stretching band between 1100 and 1000 cm⁻¹, which is characteristic of alkoxysilanes[4]. The presence of aliphatic C-H bonds will be confirmed by strong stretching vibrations in the 2975-2880 cm⁻¹ region. The C-Cl stretching vibration is expected to appear as a strong band in the 800-750 cm⁻¹ range.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₁₅ClO₂Si, with a monoisotopic mass of approximately 182.05 g/mol [5]. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one at m/z 182 (M⁺) corresponding to the molecule containing ³⁵Cl, and another at m/z 184 (M+2) for the molecule with ³⁷Cl, with a relative intensity ratio of approximately 3:1[6][7].

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of functional groups attached to the silicon atom.

References

- 1. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. gelest.com [gelest.com]

- 5. Chloromethyl Methyl Diethoxysilane | CAS#:2212-10-4 | Chemsrc [chemsrc.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

A Technical Guide to the Hydrolysis and Condensation Kinetics of Chloromethylmethyldiethoxysilane (CMMDES)

Abstract

Chloromethylmethyldiethoxysilane (CMMDES) is a bifunctional organosilane featuring both hydrolyzable ethoxy groups and a reactive chloromethyl group. This unique structure makes it a valuable precursor in the synthesis of advanced materials, including functionalized surfaces, coupling agents, and specialty polymers. The performance of these materials is critically dependent on the controlled formation of siloxane (Si-O-Si) networks, a process governed by the kinetics of hydrolysis and condensation. This technical guide provides an in-depth analysis of these core reactions. We will explore the underlying reaction mechanisms, dissect the significant electronic and steric influences of the chloromethyl and methyl substituents, detail robust experimental methodologies for kinetic analysis, and summarize the key factors that control reaction rates. This document is intended for researchers, material scientists, and process chemists seeking to harness the full potential of CMMDES through a comprehensive understanding of its reaction kinetics.

Introduction to CMMDES Chemistry

The polymerization of organoalkoxysilanes like CMMDES is a cornerstone of sol-gel science and materials chemistry.[1] The process involves two fundamental, often simultaneous, reactions:

-

Hydrolysis: The cleavage of silicon-alkoxy (Si-OR) bonds by water to form silicon-hydroxyl (Si-OH) groups, known as silanols, and a corresponding alcohol (ethanol in this case).

-

Condensation: The subsequent reaction between silanols, or between a silanol and an ethoxy group, to form stable siloxane (Si-O-Si) bridges, releasing either water or ethanol.[1]

The rates of these reactions dictate the structure of the resulting oligomers and polymers, influencing properties such as molecular weight distribution, network topology, and ultimately, the macroscopic performance of the final material. Understanding and controlling these kinetics are therefore paramount for designing materials with tailored properties.

Core Reaction Mechanisms

The hydrolysis and condensation of CMMDES are catalytic processes, highly sensitive to pH.[2] The mechanisms differ significantly under acidic and basic conditions.[1]

Hydrolysis Reaction

Hydrolysis proceeds via a nucleophilic substitution at the silicon center.

Under Acidic Conditions (pH < 7): The reaction begins with the rapid protonation of an ethoxy oxygen atom, making the silicon atom more electrophilic and thus more susceptible to attack by the weak nucleophile, water.[1] This is generally considered an SN2-type mechanism.

Step 1 (Protonation): CH₂Cl(CH₃)Si(OC₂H₅)₂ + H₃O⁺ ⇌ CH₂Cl(CH₃)Si(OC₂H₅)(O⁺H-C₂H₅) + H₂O

Step 2 (Nucleophilic Attack): CH₂Cl(CH₃)Si(OC₂H₅)(O⁺H-C₂H₅) + H₂O → CH₂Cl(CH₃)Si(OC₂H₅)(OH) + C₂H₅OH + H⁺

Under Basic Conditions (pH > 7): In a basic medium, the potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electron-deficient silicon atom. This process also follows an SN2-Si mechanism, proceeding through a pentacoordinate transition state.[1]

CH₂Cl(CH₃)Si(OC₂H₅)₂ + OH⁻ → [HO---Si(CH₂Cl)(CH₃)(OC₂H₅)₂]⁻ → CH₂Cl(CH₃)Si(OC₂H₅)(OH) + C₂H₅O⁻

Condensation Reaction

Once silanols are formed, they can condense to build the siloxane network. This can occur via two pathways:

-

Water-producing condensation: Two silanols react to form a siloxane bond and a water molecule. This is the dominant pathway near the isoelectric point (around pH 2-4 for silanols). 2 CH₂Cl(CH₃)Si(OC₂H₅)(OH) ⇌ (C₂H₅O)(CH₃)(CH₂Cl)Si-O-Si(CH₂Cl)(CH₃)(OC₂H₅) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group, releasing an ethanol molecule. This pathway is favored under conditions where hydrolysis is not complete. CH₂Cl(CH₃)Si(OC₂H₅)(OH) + CH₂Cl(CH₃)Si(OC₂H₅)₂ ⇌ (C₂H₅O)(CH₃)(CH₂Cl)Si-O-Si(CH₂Cl)(CH₃)(OC₂H₅) + C₂H₅OH

Critical Influence of the Chloromethyl and Methyl Substituents

The non-hydrolyzable groups attached to the silicon atom—chloromethyl (CH₂Cl) and methyl (CH₃)—exert profound control over the reaction kinetics.

-

Inductive Effect: The chloromethyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom. This effect makes the silicon atom more electrophilic and significantly increases the rate of hydrolysis. In acidic conditions, this enhances the silicon's susceptibility to nucleophilic attack by water. In basic conditions, it makes the silicon atom a more favorable target for the hydroxide ion. The effect is substantial; for instance, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than its n-propyl-substituted analogue, which has a similar steric profile.[3] The methyl group, in contrast, is weakly electron-donating, which slightly deactivates the silicon center compared to an unsubstituted silane. The net effect is dominated by the powerful electron-withdrawing nature of the chloromethyl group.

-

Steric Effect: Steric hindrance around the silicon atom can slow down both hydrolysis and condensation by impeding the approach of the nucleophile (water, hydroxide, or another silanol).[1] The methyl group is relatively small, but the chloromethyl group is bulkier. However, for CMMDES, the inductive effect of the chloromethyl group is the dominant factor accelerating hydrolysis.[3] Steric effects become more significant during the condensation phase, where the growing oligomeric chains create more crowding around reactive sites.[1]

-

Stability of the Si-C Bond: The silicon-carbon bond is generally robust. Research has shown that chloromethylchlorosilanes are stable against Si-C bond cleavage during acid-catalyzed hydrolysis.[4] However, under alkaline (basic) conditions, the Si-CH₂Cl bond can undergo fission, which represents a potential side reaction and must be considered when designing experiments or processes in basic media.[4]

Kinetic Analysis: Experimental Design and Methodologies

A well-designed kinetic study is essential for quantifying reaction rates and understanding the influence of various parameters.

Overview of Analytical Techniques

Several in-situ techniques are suitable for monitoring the hydrolysis and condensation of CMMDES.

| Technique | Monitored Species & Events | Advantages | Disadvantages |

| NMR Spectroscopy | ¹H NMR: Disappearance of Si-O-CH₂ CH₃, appearance of HO-CH₂ CH₃. ²⁹Si NMR: Shift changes as Si(OR)₂ → Si(OR)(OH) → Si(OH)₂ → Si-O-Si.[5][6] | Quantitative, provides detailed structural information on all species (monomers, dimers, trimers, etc.). | Relatively low sensitivity, requires deuterated solvents for ¹H NMR, can be expensive. |

| FTIR/Raman | Disappearance of Si-O-C bands (~1100-1080 cm⁻¹), appearance of Si-OH (~900 cm⁻¹) and Si-O-Si (~1040 cm⁻¹) bands.[7][8] | High sensitivity, fast acquisition times, suitable for in-situ monitoring in various solvents.[9] | Peak overlap can make quantification challenging, requires careful deconvolution of spectra. |

| Gas Chromatography (GC) | Measures the concentration of ethanol produced as a byproduct of hydrolysis. Can also measure the remaining CMMDES concentration.[10][11] | Highly quantitative for volatile products, excellent sensitivity and separation. | Not an in-situ method; requires periodic sampling and quenching of the reaction. |

Sample Protocol: Kinetic Study using ¹H NMR Spectroscopy

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the hydrolysis of CMMDES under acidic conditions.

Objective: To measure the rate of disappearance of CMMDES by monitoring the ethoxy group signals.

Materials:

-

This compound (CMMDES), >97% purity

-

Deuterated Acetonitrile (CD₃CN)

-

Deuterated Water (D₂O) with 0.1 M HCl (catalyst)

-

NMR tubes, micropipettes, temperature-controlled NMR spectrometer (e.g., 400 MHz)

Step-by-Step Methodology:

-

Thermostat the NMR Spectrometer: Set the spectrometer probe to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

-

Prepare the Stock Solution: In a clean, dry vial, prepare a stock solution of CMMDES in CD₃CN. For example, add 50 µL of CMMDES to 950 µL of CD₃CN. This creates a known starting concentration.

-

Initiate the Reaction:

-

Transfer a precise volume of the CMMDES stock solution (e.g., 550 µL) into a clean NMR tube.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0). This spectrum serves as the reference for the initial concentration of the ethoxy groups.

-

Quickly and carefully, add a precise volume of the acidic D₂O solution (e.g., 50 µL) to the NMR tube. The water-to-silane ratio should be in large excess to ensure pseudo-first-order conditions.

-

Immediately mix the contents by gentle inversion and re-insert the tube into the spectrometer.

-

-

Data Acquisition:

-

Start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). The exact timing will depend on the reaction rate.

-

Each spectrum should include the characteristic quartet signal of the ethoxy methylene protons (-O-CH₂-CH₃) of CMMDES (around 3.8 ppm).

-

-

Data Processing and Analysis:

-

Process each spectrum identically (phasing, baseline correction).

-

Integrate the area of the ethoxy methylene quartet at each time point. This integral is directly proportional to the concentration of unreacted CMMDES ethoxy groups.

-

Plot the natural logarithm of the integral value (ln[Integral]) versus time (t).

-

If the reaction follows first-order kinetics, the plot will be a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

-

Experimental Workflow Diagram

Caption: Workflow for a kinetic study of CMMDES hydrolysis using ¹H NMR.

Key Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic constants; they are highly dependent on the experimental conditions.[1]

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field Insights |

| pH / Catalyst | Minimum rate near pH 7.[2] Increases significantly in acidic (pH < 4) and basic (pH > 10) conditions. | Minimum rate around pH 4-5. Increases in both acidic and basic conditions. | Acid catalysis protonates leaving groups, making Si more electrophilic. Base catalysis provides a strong nucleophile (OH⁻). Controlling pH is the primary tool for tuning the gel time of a sol-gel system.[12] |

| Water : Silane Ratio (r) | Rate increases with water concentration, though the reaction order with respect to water can be complex.[1] | Higher 'r' values promote the formation of more silanols, which can increase the initial condensation rate. | Low 'r' values favor the formation of linear or cyclic oligomers. High 'r' values promote the formation of highly cross-linked, dense networks. An 'r' value of at least 2 is needed for complete hydrolysis of CMMDES. |

| Solvent | Polar, protic co-solvents (e.g., ethanol, methanol) can homogenize the silane/water mixture and participate in the reaction (transesterification). | Solvent polarity affects the stability of transition states and can influence the aggregation of growing oligomers. | The choice of solvent is critical for processability. A solvent that is a good hydrogen bond acceptor can stabilize silanols and slow condensation, extending the pot-life of a formulation.[1] |

| Temperature | Increases with temperature, following the Arrhenius equation. | Increases with temperature. | Higher temperatures accelerate both reactions, leading to shorter gel times. However, excessive heat can lead to uncontrolled polymerization and inhomogeneous materials. Activation energies for hydrolysis are typically in the range of 30-100 kJ/mol for related silanes.[1] |

| Silane Concentration | Generally first or pseudo-first order with respect to silane concentration.[1] | Generally second order with respect to silanol concentration. | Higher concentrations lead to faster polymerization and gelation due to increased collision frequency of reactive species. Dilution is a common strategy to slow the process and achieve more ordered structures. |

Interplay of Kinetic Factors

Caption: Key experimental factors controlling CMMDES reaction kinetics.

Implications for Material Science Applications

A quantitative understanding of CMMDES kinetics enables precise control over material synthesis.

-

Surface Modification: By controlling hydrolysis and condensation rates, one can tailor the density and structure of CMMDES layers grafted onto surfaces, influencing properties like adhesion and hydrophobicity. Slow, controlled deposition often yields more uniform and durable coatings.

-

Polymer Synthesis: In the creation of silicone-based polymers, kinetic control allows for the tuning of molecular weight, branching, and cross-link density. For example, favoring hydrolysis over condensation (e.g., at low pH and low temperature) can generate stable silanol-rich oligomers that can be stored and cross-linked in a subsequent, controlled step.

Conclusion

The hydrolysis and condensation kinetics of this compound are complex yet controllable processes fundamental to its application in advanced materials. The rates are profoundly accelerated by the electron-withdrawing chloromethyl group and are highly sensitive to experimental parameters, most notably pH, water-to-silane ratio, solvent, and temperature. By leveraging robust analytical techniques such as NMR and FTIR spectroscopy, researchers can quantify these kinetic dependencies. This knowledge empowers the rational design of reaction conditions to precisely control the resulting polysiloxane architecture, enabling the development of next-generation materials with optimized performance and reliability.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. applications.wasson-ece.com [applications.wasson-ece.com]

- 12. mdpi.com [mdpi.com]

A Methodological Guide to Characterizing the Thermal Degradation Profile of Chloromethylmethyldiethoxysilane

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Chloromethylmethyldiethoxysilane (CMDES) is a versatile organosilane utilized in various industrial and research applications, including as a surface modifier and a precursor in the synthesis of advanced materials.[1] Understanding its thermal stability is paramount for defining safe processing temperatures, predicting material lifetime, and controlling the properties of resulting products. This technical guide provides a comprehensive methodological framework for characterizing the thermal degradation profile of CMDES. In the absence of extensive published experimental data for this specific compound, this document serves as a roadmap for researchers, detailing the requisite analytical techniques, experimental design considerations, and data interpretation strategies. We will explore the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to elucidate the decomposition kinetics, energetic changes, and degradation byproducts of CMDES.

Introduction to this compound and the Imperative of Thermal Analysis

This compound (CAS No: 2212-10-4) is a bifunctional organosilane featuring both a reactive chloromethyl group and hydrolyzable ethoxy groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier, enhancing the thermal stability, weather resistance, and mechanical properties of polymers and other materials.[1] However, the inherent thermal stability of CMDES itself is a critical parameter that dictates its handling, storage, and application conditions.

Thermal degradation can lead to the formation of hazardous byproducts, including ethanol, organic acid vapors, silicon dioxide, carbon oxides, and hydrogen chloride gas, and can compromise the integrity of materials incorporating CMDES. A thorough understanding of its thermal degradation profile is therefore not only a matter of process optimization but also of safety and product quality. This guide outlines a systematic approach to generating this crucial data.

Core Analytical Techniques for Thermal Degradation Profiling

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal degradation of CMDES. The primary techniques recommended are:

-

Thermogravimetric Analysis (TGA): To determine the temperature ranges of decomposition and the corresponding mass losses.

-

Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions and decomposition events and to quantify the associated heat flow.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile products of thermal decomposition.

The logical workflow for these analyses is depicted in the following diagram:

Caption: A logical workflow for the comprehensive thermal analysis of CMDES.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] For CMDES, this will reveal the onset of decomposition, the temperatures of maximum degradation rates, and the mass of any non-volatile residue.

Methodology

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: As CMDES is a liquid, use a hermetic aluminum pan to prevent evaporation before decomposition.[3] Pipette a small, representative sample (typically 5-10 mg) into the pan and seal it.[4]

-

Experimental Parameters:

-

Atmosphere: Conduct initial experiments in an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study the intrinsic thermal degradation. Subsequent experiments in an oxidative atmosphere (air) can provide insights into thermo-oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).[5]

-

Data Acquisition: Record the mass change as a function of temperature.

-

Data Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

TGA Curve: A step-wise decrease in mass indicates a decomposition event. The temperature at which a significant mass loss begins is the onset decomposition temperature.

-

DTG Curve: The peak of a DTG curve corresponds to the temperature of the maximum rate of decomposition for a specific degradation step.

Hypothetical Data Summary

The following table presents a hypothetical summary of TGA data for CMDES, illustrating the expected outputs.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset Decomposition T (°C) | ~ 180 - 220 | ~ 170 - 210 |

| T_max1 (°C) (DTG peak) | ~ 230 - 260 | ~ 220 - 250 |

| Mass Loss at T_max1 (%) | ~ 40 - 50 | ~ 35 - 45 |

| T_max2 (°C) (DTG peak) | ~ 350 - 400 | ~ 330 - 380 |

| Mass Loss at T_max2 (%) | ~ 20 - 30 | ~ 25 - 35 |

| Final Residue at 800°C (%) | ~ 10 - 20 (likely SiO₂) | ~ 15 - 25 (likely SiO₂) |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is crucial for identifying endothermic and exothermic events associated with phase transitions (e.g., boiling) and chemical reactions (e.g., decomposition).

Methodology

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Use a hermetically sealed aluminum pan to contain the volatile CMDES sample.[3] The sample size should be small (2-5 mg) to ensure good thermal contact and resolution.[7]

-

Experimental Parameters:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is recommended. The first heating run reveals the thermal history of the sample. A controlled cooling step followed by a second heating run provides information on the intrinsic material properties.[8] A typical temperature range would be from ambient to a temperature just beyond the final decomposition step observed in TGA, at a heating rate of 10°C/min.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Interpretation

The DSC thermogram plots heat flow against temperature.

-

Endothermic Peaks: Indicate processes that absorb heat, such as boiling or melting. For CMDES, a broad endotherm might be observed corresponding to its boiling point, followed by endothermic or exothermic decomposition events.

-

Exothermic Peaks: Indicate processes that release heat, such as decomposition or cross-linking reactions. The decomposition of CMDES is likely to exhibit exothermic behavior.

Hypothetical Data Summary

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~ 150 | ~ 171 | - (value) | Boiling of CMDES |

| Exotherm 1 | ~ 200 | ~ 240 | + (value) | Initial decomposition |

| Exotherm 2 | ~ 360 | ~ 390 | + (value) | Secondary decomposition |

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the chemical composition of thermal degradation products. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[9]

Methodology

-

Instrument Setup: A pyrolyzer is coupled to the inlet of a GC-MS system.

-

Sample Preparation: A small amount of liquid CMDES (a few microliters) is placed in a pyrolysis sample cup.

-

Experimental Parameters:

-

Pyrolysis Temperatures: Based on the TGA data, select pyrolysis temperatures corresponding to the main decomposition stages (e.g., T_max1 and T_max2). A "double-shot" analysis can be beneficial, with a lower temperature step to desorb any volatile impurities before the high-temperature pyrolysis.[10]

-

GC-MS Conditions: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of a wide range of volatile organic compounds. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of approximately 30-500 amu.

-

Data Acquisition: Collect the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

-

Data Interpretation

-

Chromatogram: Each peak in the TIC represents a different decomposition product.

-

Mass Spectra: The mass spectrum of each peak is a molecular fingerprint that can be compared to spectral libraries (e.g., NIST) for identification.

Proposed Degradation Pathway and Expected Products

Based on the structure of CMDES and the known degradation mechanisms of similar organosilanes, a plausible degradation pathway can be proposed. This pathway likely involves both radical and molecular rearrangement mechanisms.

Caption: A proposed thermal degradation pathway for CMDES.

Evolved Gas Analysis (EGA): A Hyphenated Approach

For a more dynamic understanding of the degradation process, TGA can be coupled directly to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[11] This allows for the real-time identification of evolved gases as they are liberated from the sample during the TGA experiment. The intensity of the signal for a specific evolved gas can be plotted against temperature and directly correlated with the mass loss steps observed in the TGA curve.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying the methodologies outlined in this guide, researchers can construct a comprehensive thermal degradation profile of this compound. The integration of data from TGA, DSC, and Py-GC-MS will provide a detailed understanding of:

-

Thermal Stability: The onset and maximum rate decomposition temperatures in different atmospheres.

-

Degradation Kinetics: The number of decomposition steps and the associated mass losses.

-

Energetics: The endothermic and exothermic nature of the decomposition reactions.

-

Decomposition Products: The chemical identity of the evolved gases and residues.

This knowledge is indispensable for the safe and effective use of CMDES in research and industrial applications, enabling the development of robust materials and processes.

References

- 1. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. mt.com [mt.com]

- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Solubility Profile of Chloromethylmethyldiethoxysilane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of Chloromethylmethyldiethoxysilane (CMD) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data points to explain the underlying chemical principles, reactivity, and practical considerations for handling this versatile organosilane.

Understanding the Molecular Personality of this compound

This compound (CAS No. 2212-10-4) is a unique bifunctional molecule. Its structure, featuring a reactive chloromethyl group and two hydrolyzable ethoxy groups on a central silicon atom, dictates its solubility and chemical behavior.

The key to understanding its solubility lies in the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The ethoxy and chloromethyl groups introduce polarity, while the methyl and the overall alkyl nature of the silane contribute to its non-polar character. This dual nature suggests a broad miscibility with a range of organic solvents.

However, a critical factor to consider is the reactivity of the ethoxy groups. These groups are susceptible to hydrolysis in the presence of protic substances like water and alcohols.[1][2][3] This is not a simple dissolution but a chemical reaction that forms new compounds.

The Critical Role of Reactivity: More Than Just Dissolving

A crucial aspect of handling this compound is its reactivity, particularly with protic solvents.

Reaction with Water (Hydrolysis)

This compound reacts with water, leading to the decomposition of the molecule.[2] The ethoxy groups are hydrolyzed to form ethanol and silanol intermediates, which can then condense to form siloxanes. This reactivity means that it is not truly "soluble" in water in the traditional sense; rather, it decomposes upon contact.[2] Therefore, exposure to moisture, including humid air, should be minimized during storage and handling.[2][3]

Reaction with Alcohols

Similarly, this compound reacts with alcohols.[1] This is a transesterification reaction where the ethoxy groups can be exchanged with the alkoxy group of the solvent. For instance, in the presence of methanol, it can form methoxy-substituted silanes and ethanol. This reactivity is important to consider when using alcohol-based solvent systems, as the integrity of the original molecule may be compromised.

Qualitative Solubility in Common Organic Solvents

While quantitative solubility data is not widely available in the literature, qualitative assessments indicate that this compound is soluble in a wide range of common organic solvents.[1][4] This broad solubility is a result of its combined polar and non-polar characteristics.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Alcohols | Ethanol, Isopropanol | Soluble (with reaction) | The molecule is miscible with alcohols, but a chemical reaction (transesterification) will occur.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of the ketone carbonyl group interacts favorably with the polar functionalities of the silane.[1][4] |

| Esters | Ethyl Acetate | Soluble | Similar to ketones, the ester group's polarity allows for good miscibility.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring interacts well with the alkyl and silane components of the molecule.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble | The non-polar nature of these solvents should lead to good solubility, driven by van der Waals forces. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents have polarities that are generally compatible with a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | The ether oxygen provides some polarity, making them good general solvents for moderately polar compounds. |

| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble (with caution) | While likely soluble due to the high polarity of DMF, it's important to note that DMF can contain water, which would lead to hydrolysis. |

| Water | Insoluble (Decomposes) | Reacts with water to form ethanol and siloxanes.[2][3] |

Experimental Protocol for Determining Miscibility

Given the lack of extensive quantitative data, an experimental determination of miscibility is often necessary for specific applications. The following protocol provides a straightforward method for assessing the miscibility of this compound with a chosen organic solvent.

Materials:

-

This compound

-

Organic solvent of interest (anhydrous grade recommended)

-

Small, dry glass vials with caps (e.g., 4 mL)

-

Calibrated micropipettes or syringes

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and thoroughly dried to prevent premature hydrolysis.

-

Solvent Addition: Into a labeled vial, add a precise volume (e.g., 2 mL) of the organic solvent.

-

Initial Silane Addition: Add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Visual Observation: Observe the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogenous liquid phase.

-

Immiscible: Two distinct liquid layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion.

-

-

Incremental Addition (Optional): If the initial mixture is miscible, continue to add small, known volumes of this compound, mixing and observing after each addition, until a phase separation is observed or the desired concentration is reached.

Caption: A flowchart of the experimental procedure for determining the miscibility of this compound in an organic solvent.

Guiding Principles for Solvent Selection

The choice of solvent for a particular application involving this compound should be guided by the following principles:

Caption: Key considerations for selecting an appropriate solvent for this compound.

-

Reactivity: The primary consideration is whether the reactivity of the silane with the solvent is desirable. For applications where the silane is intended to react, such as in the formation of coatings or surface modifications, a protic solvent like an alcohol might be intentionally chosen. For applications requiring the silane to remain intact, aprotic solvents are essential.

-

Polarity Matching: For simple dissolution, the polarity of the solvent should be matched to that of this compound. Aprotic solvents with moderate polarity, such as ketones, esters, and aromatic hydrocarbons, are generally good choices.

-

Purity: The use of anhydrous solvents is highly recommended to prevent unwanted hydrolysis. The presence of even small amounts of water can lead to the degradation of the silane over time.

-

Application Specifics: The final choice of solvent will also depend on the specific requirements of the application, such as boiling point, viscosity, and compatibility with other reagents in the system.

Conclusion

This compound is a versatile chemical with a broad range of solubility in organic solvents. However, its utility is intrinsically linked to its reactivity, particularly with protic solvents like water and alcohols. A thorough understanding of these chemical properties is paramount for its successful application in research and development. While quantitative solubility data is limited, the principles outlined in this guide, along with the provided experimental protocol, will empower researchers to make informed decisions about solvent selection and handling, ensuring the integrity and efficacy of their work.

References

The Versatile Precursor: A Technical Guide to Chloromethylmethyldiethoxysilane for Advanced Functionalized Siloxanes

Introduction: The Strategic Importance of Chloromethylmethyldiethoxysilane (CMMDES)

In the landscape of advanced materials science and drug development, the precise engineering of molecular architecture is paramount. Polysiloxanes, with their unique combination of an inorganic siloxane backbone (Si-O-Si) and organic substituents, offer a versatile platform for the design of materials with tailored properties.[1] Among the various precursors available for the synthesis of these remarkable polymers, this compound (CMMDES) stands out as a strategically important building block. Its bifunctional nature, possessing both hydrolyzable ethoxy groups for polymerization and a reactive chloromethyl group for subsequent functionalization, makes it an invaluable tool for researchers and scientists.

This technical guide provides an in-depth exploration of CMMDES as a precursor for the synthesis of a diverse range of functionalized siloxanes. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols, and discuss the characterization of these novel materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of CMMDES to create advanced materials for a variety of applications, including drug delivery systems, coatings, and specialty elastomers.

Physicochemical Properties and Safety Considerations of CMMDES

A thorough understanding of the precursor's properties is the foundation of successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | 2212-10-4 | [2] |

| Molecular Formula | C6H15ClO2Si | [3] |

| Molecular Weight | 182.72 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.000 g/mL at 25°C | [3] |

| Boiling Point | ~160°C | [3] |

| Flash Point | 38°C | [3] |

| Refractive Index | 1.407 at 25°C | [3] |

Safety and Handling:

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[4] It is also harmful if swallowed.[4] Therefore, it is imperative to handle CMMDES in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All ignition sources must be eliminated from the work area.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][5][6]

Part 1: Synthesis of the Chloromethyl-Functionalized Polysiloxane Backbone

The journey from CMMDES to a functionalized siloxane begins with the formation of the polysiloxane backbone. This is typically achieved through a hydrolysis and condensation process. The ethoxy groups of CMMDES react with water to form silanol intermediates, which then condense to form the siloxane backbone, releasing ethanol as a byproduct. This process can be catalyzed by either acids or bases, with the choice of catalyst significantly influencing the final polymer structure.[7]

Reaction Mechanisms: The Role of Catalysis

Acid-Catalyzed Hydrolysis and Condensation:

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an ethoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7] This process is generally faster than base-catalyzed hydrolysis. The subsequent condensation reactions are also accelerated, leading to the formation of more linear or randomly branched polymers.

Base-Catalyzed Hydrolysis and Condensation:

In the presence of a base, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxy group.[7] Base-catalyzed condensation is typically faster than hydrolysis, which can result in more highly cross-linked and particulate structures.

The chloromethyl group in CMMDES is relatively stable under these conditions, allowing for the formation of a chloromethyl-functionalized polysiloxane backbone that is ready for subsequent modification.

Experimental Protocol: Synthesis of Chloromethyl-Functionalized Polysiloxane Oligomers

This protocol describes a representative procedure for the synthesis of chloromethyl-functionalized polysiloxane oligomers via the hydrolysis and condensation of CMMDES. For tailored molecular weights and properties, co-hydrolysis with other alkoxysilanes, such as dimethyldiethoxysilane, can be employed.[8]

Materials:

-

This compound (CMMDES)

-

Dimethyldiethoxysilane (DMDES) (optional, for co-polymerization)

-

Deionized water

-

Toluene

-

Hydrochloric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine CMMDES (and DMDES if applicable) with toluene.

-

In a separate beaker, prepare an aqueous solution of hydrochloric acid.

-

Slowly add the acidic water to the silane solution with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the chloromethyl-functionalized polysiloxane as a viscous liquid.

Part 2: Post-Polymerization Functionalization of the Chloromethyl Groups

The true utility of CMMDES as a precursor lies in the reactivity of the pendant chloromethyl groups on the polysiloxane backbone. These groups serve as versatile handles for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Nucleophilic Substitution: A Gateway to Diverse Functionalities

The chloromethyl group is an excellent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles.[9] This allows for the covalent attachment of molecules that can impart specific properties to the polysiloxane, such as biocompatibility, antimicrobial activity, or stimuli-responsiveness.

Amination and Quaternization: Introducing Positive Charges

Reaction of the chloromethyl-functionalized polysiloxane with primary or secondary amines yields amino-functionalized siloxanes. Further reaction of these amino groups or direct reaction of the chloromethyl groups with tertiary amines leads to the formation of quaternary ammonium salts.[10] These cationic polysiloxanes are of great interest for their antimicrobial properties and their ability to interact with negatively charged biological surfaces.

Experimental Protocol: Synthesis of Quaternary Ammonium-Functionalized Polysiloxane

Materials:

-

Chloromethyl-functionalized polysiloxane

-

Tertiary amine (e.g., N,N-dimethyldodecylamine)

-

Ethanol

Procedure:

-

Dissolve the chloromethyl-functionalized polysiloxane in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the tertiary amine to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the quaternary ammonium-functionalized polysiloxane.

Thiolation: Creating Reactive Handles for "Click" Chemistry

The reaction of chloromethyl-functionalized polysiloxanes with thiol-containing nucleophiles, such as sodium thiomethoxide or thiourea followed by hydrolysis, results in the formation of thioether-functionalized polysiloxanes. These thiol groups can serve as reactive sites for subsequent "click" chemistry reactions, such as thiol-ene reactions, enabling the attachment of a wide range of molecules with high efficiency and specificity.[11][12]

Experimental Protocol: Synthesis of Thioether-Functionalized Polysiloxane

Materials:

-

Chloromethyl-functionalized polysiloxane

-

Sodium thiomethoxide

-

Methanol

Procedure:

-

Dissolve the chloromethyl-functionalized polysiloxane in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of sodium thiomethoxide in methanol to the polysiloxane solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the precipitated sodium chloride by filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the thioether-functionalized polysiloxane.

Part 3: Characterization of CMMDES-Derived Polysiloxanes

Thorough characterization is essential to confirm the structure and purity of the synthesized polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

¹H NMR Spectroscopy

Proton NMR provides valuable information about the organic substituents on the polysiloxane backbone.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) |

| Si-CH₃ | 0.1 - 0.3 |

| Si-CH₂-Cl | 2.8 - 3.2 |

| Si-O-CH₂-CH₃ | 1.2 (t), 3.8 (q) |

| Si-CH₂-N⁺R₃ | 3.0 - 3.5 |

| Si-CH₂-S-R | 2.5 - 2.8 |

²⁹Si NMR Spectroscopy

Silicon-29 NMR is used to probe the silicon environment and provides information about the degree of condensation and the nature of the substituents on the silicon atoms.[13][14][15]

| Silicon Environment | Typical ²⁹Si NMR Chemical Shift (ppm) |

| (CH₃)(ClCH₂)Si(OEt)₂ (CMMDES monomer) | ~ -15 |

| D unit: (CH₃)(ClCH₂)Si(O-)₂ | ~ -20 to -25 |

| T unit: (CH₃)Si(O-)₃ | ~ -60 to -70 |

| Q unit: Si(O-)₄ | ~ -100 to -110 |

Conclusion: A Versatile Platform for Innovation

This compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized polysiloxanes. The ability to first construct a well-defined polysiloxane backbone and then introduce a variety of functional groups through robust and efficient nucleophilic substitution reactions opens up a vast design space for materials scientists and drug development professionals. The protocols and characterization data presented in this guide serve as a foundation for the development of novel materials with tailored properties for a multitude of advanced applications. As research in this field continues to evolve, CMMDES is poised to remain a key precursor for the next generation of high-performance functionalized siloxanes.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 6. rsc.org [rsc.org]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. For each reaction, give the expected substitution product, and pr... | Study Prep in Pearson+ [pearson.com]

- 10. Synthesis of a quaternary polyprenyl ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. "Synthesis and characterization of photoplastic siloxane based thiol-en" by Siddhesh Pawar [repository.rit.edu]

- 13. unige.ch [unige.ch]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Ethoxy Groups in the Reactivity and Application of Chloromethylmethyldiethoxysilane (CMDES)

Abstract

Chloromethylmethyldiethoxysilane (CMDES) is a bifunctional organosilane prized in materials science and drug development for its ability to act as a molecular bridge between inorganic substrates and organic functional layers. This guide provides an in-depth technical analysis of the pivotal role played by the ethoxy (-OCH₂CH₃) groups in the reactivity of CMDES. We will explore the fundamental mechanisms of hydrolysis and condensation, the key reactions through which the ethoxy groups enable covalent surface immobilization. Furthermore, this guide will detail the critical experimental parameters that govern these reactions, provide a field-proven protocol for surface modification, and outline methods for validating the resulting functionalized surfaces. This document is intended for researchers, scientists, and professionals seeking to leverage the unique chemistry of CMDES for advanced applications.

The Bifunctional Architecture of CMDES

This compound is characterized by two distinct reactive centers integrated within a single molecule. This dual-functionality is the cornerstone of its utility as a coupling agent and surface modifier.

-

The Ethoxy Groups (-OCH₂CH₃): Attached to the central silicon atom, these two hydrolyzable groups are the primary anchoring mechanism. Through reaction with water, they are converted into highly reactive silanol groups (-Si-OH).

-

The Chloromethyl Group (-CH₂Cl): This non-hydrolyzable organic moiety provides a secondary reactive site. After the molecule is anchored to a surface via its siloxy bonds, the chloromethyl group is available for subsequent nucleophilic substitution reactions, allowing for the attachment of a vast array of functional molecules.[1]

The strategic importance of the ethoxy groups cannot be overstated; they provide the pathway for CMDES to form robust, covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides.[2]

The Core Mechanism: Hydrolysis and Condensation of Ethoxy Groups

The transformation of CMDES from a soluble molecule to a covalently bound surface layer proceeds through a two-step polymerization process: hydrolysis followed by condensation.[3][4]

Step 1: Hydrolysis

Hydrolysis is the initial and rate-limiting step where the ethoxy groups react with water to form reactive silanol intermediates (methyl(chloromethyl)silanediol) and ethanol as a byproduct.[5][6] This reaction is a bimolecular nucleophilic displacement that can be catalyzed by either acid or base.[4][7]

-

Acid-Catalyzed Mechanism: The reaction begins with the rapid protonation of the oxygen atom in the ethoxy group, making it a better leaving group (ethanol).[8] Subsequently, a water molecule attacks the electrophilic silicon atom.

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxyl anion (OH⁻) directly attacks the silicon atom, leading to a pentavalent transition state before the ethoxy group is expelled.[3][4]

The overall hydrolysis reaction can be represented as: Cl-CH₂-Si(CH₃)(OCH₂CH₃)₂ + 2H₂O ⇌ Cl-CH₂-Si(CH₃)(OH)₂ + 2CH₃CH₂OH

Step 2: Condensation

Once formed, the highly reactive silanol groups readily undergo condensation. This process can occur in two ways:

-

Intermolecular Condensation: Two silanol molecules react with each other to form a stable siloxane bond (-Si-O-Si-), releasing a water molecule. This leads to the formation of oligomeric and polymeric siloxane chains in solution.

-

Surface Condensation: A silanol group from CMDES reacts with a hydroxyl group (-OH) present on the surface of the substrate (e.g., Si-OH on a silica surface).[2] This forms a covalent siloxane bond that anchors the CMDES molecule to the surface.

The condensation reactions are critical for the formation of a durable, cross-linked monolayer or multilayer on the substrate.[6]

Diagram: Hydrolysis and Condensation Pathway

Caption: Reaction pathway for CMDES immobilization via hydrolysis and condensation.

Critical Parameters Influencing Ethoxy Group Reactivity

The efficiency and quality of the CMDES surface modification are highly dependent on several experimental factors.[3] Controlling these parameters is essential for achieving reproducible and uniform surface coverage.

| Parameter | Effect on Reactivity & Rationale | Recommended Range |

| Water Availability | Water is a necessary reactant for hydrolysis. In anhydrous solvents, the reaction relies on trace amounts of water on the substrate surface, leading to monolayer formation. Excess water in solution can promote bulk polymerization and aggregation. | Anhydrous solvent (e.g., dry toluene) for monolayer; controlled water content for multilayers. |

| Catalyst / pH | Both acid and base catalyze hydrolysis, but affect condensation rates differently.[4] Acidic conditions (pH 4-5) generally promote hydrolysis over condensation, leading to more linear, less branched polymers. Basic conditions accelerate condensation, often resulting in more cross-linked, particulate structures.[3][4] | pH 4.5-5.5 (using acetic acid) is common for controlled silanization in aqueous solutions.[9] |

| Solvent | The solvent must dissolve CMDES and be compatible with the substrate. Non-polar solvents like toluene are common for anhydrous deposition. Alcohols can participate in transesterification, competing with hydrolysis. | Dry toluene or hexane for vapor/solution phase; Ethanol/water mixtures for aqueous deposition. |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation. A curing or baking step after deposition is often used to drive the condensation reaction to completion, forming stable covalent bonds.[10] | Room temperature for deposition; 100-120°C for post-deposition curing. |

| Concentration | Higher CMDES concentrations can lead to faster surface coverage but also increase the likelihood of multilayer formation and solution-phase polymerization. | 0.5% to 2% (v/v) is a typical starting range for solution-phase deposition.[9][10] |

Field-Proven Protocol: Anhydrous Silanization of a Silica Substrate

This protocol describes a standard method for creating a CMDES monolayer on a glass or silicon wafer substrate, a foundational step for many biosensor and drug delivery applications.

Materials

-

This compound (CMDES)

-

Anhydrous Toluene

-

Substrates (e.g., glass microscope slides)

-

Piranha solution (H₂SO₄:H₂O₂ 7:3) or Oxygen Plasma Cleaner

-

Nitrogen gas source

-

Sonicator

-

Oven

Experimental Workflow

Caption: Workflow for surface modification with CMDES.

Step-by-Step Methodology

-

Substrate Hydroxylation: Thoroughly clean the silica substrates to remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups. This is typically achieved by immersion in Piranha solution for 30 minutes or treatment in an oxygen plasma cleaner for 5 minutes.

-

Rinsing and Drying: Rinse the activated substrates extensively with deionized water and dry them under a stream of high-purity nitrogen gas. Immediately transfer to the reaction vessel.

-

Silane Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of CMDES in anhydrous toluene.[10]

-

Silanization Reaction: Immerse the dried substrates in the CMDES solution. Seal the container and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Removal of Physisorbed Silane: Remove the substrates from the solution and rinse them with fresh anhydrous toluene. Sonicate the substrates in toluene for 5 minutes to remove any non-covalently bound silane molecules.[10]

-

Curing: Dry the substrates again with nitrogen gas and place them in an oven at 110-120°C for 1 hour.[10] This thermal step drives the condensation reaction to completion, forming a stable, cross-linked monolayer.

-

Final Rinse and Storage: Allow the substrates to cool and perform a final rinse with toluene and/or isopropanol. The CMDES-functionalized surface is now ready for subsequent reactions involving the chloromethyl group.

Validation and Characterization of CMDES-Modified Surfaces

It is crucial to verify the success of the surface modification. Several surface-sensitive analytical techniques can be employed to confirm the presence and quality of the CMDES layer.

| Technique | Purpose & Expected Outcome |

| Contact Angle Goniometry | Measures surface hydrophobicity. A clean silica surface is highly hydrophilic (water contact angle <15°). After modification with CMDES, the surface becomes more hydrophobic due to the methyl and chloromethyl groups, with an expected contact angle of 60-75°. |